molecular formula C17H17N3O6S B3004564 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034338-78-6

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B3004564
CAS No.: 2034338-78-6
M. Wt: 391.4
InChI Key: CPPCWGOHHUCLLT-UHFFFAOYSA-N
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Description

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic organic compound with a molecular formula of C17H17N3O6S and a molecular weight of 391.4 g/mol . Its structure incorporates two distinct heterocyclic moieties—an oxazolidine-2,4-dione and a methyloxazole—linked by a sulfonylazetidine core, suggesting potential for multifaceted biological activity and making it a valuable scaffold in medicinal chemistry research. The oxazolidine-2,4-dione component of the molecule is a key structural feature. While distinct, this ring system is related to the oxazolidinone class of antibiotics, which are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . Furthermore, the core shares a dione motif with the thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in drug discovery known for its wide range of biological activities . TZD derivatives are well-documented for their ability to act as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a mechanism central to improving insulin sensitivity and managing type 2 diabetes . Other researched activities of TZD-based compounds include antimicrobial effects, often through inhibition of bacterial cytoplasmic Mur ligases, and antioxidant properties via scavenging of reactive oxygen species (ROS) . This combination of structural features makes this compound a compound of significant interest for researchers investigating novel antibacterial agents, metabolic disorder therapeutics, and other bioactive molecules. As a supplier, we provide this high-purity compound to support these vital early-stage research efforts. This product is labeled with the CAS Number 2034338-78-6 and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-11-18-15(9-25-11)13-2-4-14(5-3-13)27(23,24)19-6-12(7-19)8-20-16(21)10-26-17(20)22/h2-5,9,12H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPCWGOHHUCLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidine-2,4-dione core, followed by the introduction of the azetidine ring and the methyloxazole moiety. Key steps may include:

    Formation of Oxazolidine-2,4-dione Core: This can be achieved through the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.

    Attachment of Methyloxazole Moiety: This step often involves the use of coupling reactions such as Suzuki or Heck coupling to attach the methyloxazole group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Azetidine- and oxazolidinone-containing compounds are prevalent in medicinal chemistry. The table below highlights key structural and functional differences:

Compound Name/Identifier Core Structure Key Substituents Notable Features
Target Compound Oxazolidine-2,4-dione Azetidinyl-sulfonyl-phenyl-methyloxazolyl Conformationally restrained; sulfonyl linker enhances stability
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one Oxazolidinone Methyl, phenyl Chiral centers influence stereoselective interactions
4-(2-Methoxybenzylidene)-2-phenyl-oxazol-5(4H)-one Azalactone (oxazolone) Benzylidene, methoxy, phenyl Planar structure with conjugated double bonds; antimicrobial activity
EP 4374877 Patent Compound Diazaspiro decene Difluorobenzyl, trifluoromethylphenyl Fluorinated groups enhance lipophilicity and target affinity

Biological Activity

3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic compound notable for its biological activity as a potent triple agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. This article explores the compound's mechanism of action, its biochemical pathways, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O6S, with a molecular weight of 391.4 g/mol. The compound features several functional groups including an azetidine ring, oxazolidine moiety, and a methyloxazole substituent.

PropertyDetail
Molecular FormulaC17H17N3O6S
Molecular Weight391.4 g/mol
PurityTypically 95%
IUPAC Name3-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione

The primary mechanism of action of this compound involves the activation of PPARs:

Target Receptors

  • PPARα : Involved in lipid metabolism and energy homeostasis.
  • PPARγ : Plays a crucial role in glucose metabolism and adipocyte differentiation.
  • PPARδ : Regulates fatty acid oxidation and has implications in metabolic syndrome.

Mode of Action

Upon binding to these receptors, the compound activates downstream signaling pathways that regulate various metabolic processes. The interaction with PPARs leads to changes in gene expression related to lipid metabolism and glucose homeostasis, which are critical for managing conditions such as diabetes and dyslipidemia .

Biochemical Pathways Affected

The activation of PPARs by this compound influences several biochemical pathways:

  • Lipid Metabolism : Enhances fatty acid oxidation and reduces triglyceride levels.
  • Glucose Homeostasis : Improves insulin sensitivity and glucose uptake in tissues.
  • Inflammation : Modulates inflammatory responses by regulating cytokine production.

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental models:

Efficacy in Animal Models

In a study assessing the impact on metabolic syndrome, administration of this compound resulted in significant reductions in blood glucose levels and improved lipid profiles in diabetic rats. The observed EC50 values for PPAR activation were recorded at:

  • PPARα : 0.029 µM
  • PPARγ : 0.013 µM
  • PPARδ : 0.029 µM .

Clinical Implications

The compound's ability to activate multiple PPAR subtypes suggests potential applications in treating metabolic disorders such as type 2 diabetes and dyslipidemia. Its unique structural features may also provide avenues for developing novel therapeutic agents with enhanced efficacy and reduced side effects.

Q & A

Q. What are the optimal synthetic routes for preparing 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation : Reacting azetidine intermediates with 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonyl-azetidine core .
  • Oxazolidine-2,4-dione formation : Condensation of the azetidine intermediate with oxazolidine-2,4-dione precursors via nucleophilic substitution or cyclization, often requiring reflux in polar aprotic solvents like DMF or acetic acid .
  • Purification : Recrystallization from methanol or DMF-acetic acid mixtures to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1724 cm⁻¹ for oxazolidine-dione, C=N stretch at ~1642 cm⁻¹ for oxazole) .
  • ¹H/¹³C NMR : Confirms regioselectivity of sulfonylation and methyloxazol substitution patterns. Aromatic protons in the 7.0–8.5 ppm range and azetidine CH₂ groups at ~3.5–4.5 ppm are typical .
  • Elemental analysis : Validates purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Q. What safety precautions are essential during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust is generated .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture. Ensure proper ventilation to prevent vapor accumulation .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation reactions be addressed?

Regioselectivity is influenced by:

  • Steric effects : Bulky substituents on the azetidine ring may direct sulfonylation to less hindered positions.
  • Catalytic conditions : Using Lewis acids (e.g., ZnCl₂) or base-mediated reactions (e.g., Et₃N) to stabilize transition states .
  • Computational modeling : DFT calculations predict favorable reaction pathways by analyzing electron density distributions .

Q. What methodologies are used to evaluate the compound’s biological activity?

  • Antimicrobial assays : Agar diffusion (zone of inhibition) and broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assay for cytotoxicity (IC₅₀ values) using cancer cell lines (e.g., MCF-7, HeLa) .
  • Antioxidant activity : DPPH radical scavenging and FRAP assays to quantify redox potential .

Q. How can structural analogs improve bioactivity based on SAR studies?

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhances antimicrobial potency, while methoxy groups improve solubility .
  • Heterocyclic replacements : Replacing oxazole with thiazole or triazole alters π-π stacking interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What analytical challenges arise in stability testing, and how are they resolved?

  • Degradation products : HPLC-MS identifies hydrolyzed oxazolidine-dione or sulfonamide cleavage products under acidic/alkaline conditions .
  • Photostability : UV-vis spectroscopy monitors degradation under light exposure; amber glass vials minimize photooxidation .

Data Analysis and Experimental Design

Q. How should contradictory bioactivity data between studies be reconciled?

  • Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, inoculum size) and normalize data using positive controls (e.g., ciprofloxacin for antimicrobial studies) .
  • Dose-response validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines) to confirm reproducibility .

Q. What experimental design considerations are critical for in vivo studies?

  • Randomized blocks : Assign treatment groups to minimize bias (e.g., split-plot designs for dose-response and time-course analyses) .
  • Negative/positive controls : Include vehicle (DMSO) and reference drugs (e.g., doxorubicin for anticancer assays) .

Q. How can computational tools predict environmental fate?

  • QSAR models : Estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR) based on logP and molecular weight .
  • Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to predict metabolic pathways .

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